molecular formula C21H19BrO B7689797 2-Bromoethyl trityl ether CAS No. 102478-39-7

2-Bromoethyl trityl ether

Cat. No.: B7689797
CAS No.: 102478-39-7
M. Wt: 367.3 g/mol
InChI Key: CHQAQRIPXQLTME-UHFFFAOYSA-N
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Description

2-Bromoethyl trityl ether is an organobromine compound that is also an ether. It is used in various chemical syntheses and has applications in the manufacture of pharmaceuticals and crown ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2-Bromoethyl trityl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the trityl alcohol is first converted to its alkoxide form using a strong base like sodium hydride. This alkoxide then reacts with 2-bromoethyl bromide to form the desired ether.

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl trityl ether undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium azide would yield an azide derivative.

    Elimination Reactions: The major product is typically an alkene.

Scientific Research Applications

Chemical Properties and Structure

2-Bromoethyl trityl ether has the chemical formula C16H18BrO\text{C}_{16}\text{H}_{18}\text{BrO} and a molar mass of 304.22 g/mol. It features a bromine atom attached to an ethyl group that is further linked to a trityl ether. The presence of the trityl group provides unique properties that are advantageous in synthetic applications.

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its ability to act as an electrophile facilitates nucleophilic substitution reactions, making it useful for introducing functional groups into organic molecules.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, allowing for the formation of new carbon-nucleophile bonds.
  • Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for its role in drug development. Its unique structure allows for modifications that can enhance bioactivity or selectivity towards biological targets.

Case Studies:

  • Antitumor Agents: Research has demonstrated that derivatives of this compound exhibit significant antitumor activity in xenograft models. These compounds are often designed to target specific pathways involved in cancer progression.
  • Fluorescent Labels: Modified trityl groups have been explored as fluorescent tags for tracking biological molecules, enhancing the visualization of cellular processes.

Protective Group in Nucleic Acid Chemistry

The trityl group is widely recognized for its utility as a protective group in nucleoside and oligonucleotide synthesis. The stability of the trityl ether under various reaction conditions makes it suitable for protecting hydroxyl groups during multi-step syntheses.

Applications:

  • Oligonucleotide Synthesis: Trityl-protected nucleotides are essential for the synthesis of oligonucleotides, where selective deprotection is required at specific stages.
  • Fluorescent Probes: Trityl groups can be modified to introduce fluorescent properties, enabling their use as probes in molecular biology applications.

Table 1: Comparison of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisElectrophilic reagent for nucleophilic reactionsSynthesis of pharmaceuticals
Medicinal ChemistryAntitumor agents and drug developmentCompounds targeting cancer pathways
Nucleic Acid ChemistryProtective group in oligonucleotide synthesisTrityl-protected nucleotides

Table 2: Key Properties

PropertyValue
Chemical FormulaC₁₆H₁₈BrO
Molar Mass304.22 g/mol
Boiling Point125 - 127 °C
Density1.357 g/cm³
Flash Point21 °C

Mechanism of Action

The mechanism of action of 2-Bromoethyl trityl ether primarily involves its role as a protecting group. The trityl group stabilizes the ether linkage, preventing unwanted reactions at the protected alcohol site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Uniqueness: 2-Bromoethyl trityl ether is unique due to the presence of the trityl group, which provides additional stability and selectivity in chemical reactions. This makes it particularly useful as a protecting group in organic synthesis .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 2-bromoethyl trityl ether to ensure stability and safety in laboratory settings?

  • Methodological Answer : Store in tightly sealed containers at –20°C for long-term stability (up to 3 years) or 4°C for shorter durations (up to 2 years). Avoid exposure to direct sunlight, heat sources, and incompatible materials such as strong acids/alkalis or oxidizing agents . Use impervious gloves, safety goggles, and respiratory protection in well-ventilated areas with local exhaust systems to minimize inhalation risks .

Q. How should accidental spills or leaks of this compound be managed to mitigate environmental and health hazards?

  • Methodological Answer : Contain spills using inert absorbents (e.g., diatomite) and decontaminate surfaces with ethanol. Avoid drainage into watercourses. Collect waste in labeled containers for disposal via approved hazardous waste protocols. Fire hazards require carbon dioxide or dry chemical extinguishers, with firefighters using self-contained breathing apparatus .

Q. What analytical techniques are suitable for characterizing this compound and its synthetic intermediates?

  • Methodological Answer : Employ GC-MS or HPLC for purity assessment, referencing retention times against standards. Monitor reaction progress via 1^1H NMR for characteristic trityl proton signals (δ 7.2–7.5 ppm) and bromoethyl group shifts (δ 3.4–3.8 ppm). Confirm molecular weight using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can competing elimination pathways (E2) be minimized during trityl ether synthesis using 2-bromoethyl derivatives?

  • Methodological Answer : Optimize reaction conditions for SN1 mechanisms by using polar aprotic solvents (e.g., acetonitrile) and stabilizing the trityl carbocation with mild acids. Tertiary alcohols like triphenylmethanol favor carbocation formation, reducing elimination byproducts. Monitor temperature to avoid thermal degradation .

Q. What strategies address discrepancies in reported decomposition products of this compound under thermal stress?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile degradation products (e.g., brominated hydrocarbons or trityl alcohol). Compare results with computational models (DFT) to predict stability thresholds and validate experimental findings .

Q. How does steric hindrance from the trityl group influence regioselectivity in glycosylation or nucleotide protection reactions?

  • Methodological Answer : The bulky trityl group selectively shields primary hydroxyl groups (e.g., 6-OH in glucose derivatives) while allowing secondary hydroxyls to react. Verify selectivity via comparative NMR or X-ray crystallography of protected vs. unprotected intermediates .

Q. What toxicological data gaps exist for this compound, and how can they be addressed in risk assessment?

  • Methodological Answer : Current SDSs lack comprehensive mutagenicity or reproductive toxicity data. Perform Ames tests for mutagenic potential and zebrafish embryo assays for developmental toxicity. Cross-reference analogous compounds (e.g., bis(2-chloroethyl) ether) to infer hazards while emphasizing compound-specific validation .

Q. Data Contradiction and Troubleshooting

Q. How should researchers resolve conflicting reports on the reactivity of this compound with nucleophiles in SN2 vs. SN1 pathways?

  • Methodological Answer : Design kinetic isotope effect (KIE) studies or stereochemical probes (e.g., chiral substrates) to distinguish between mechanisms. For SN1-dominant systems, observe racemization; for SN2, retain stereochemistry. Solvent polarity and leaving group ability (Br vs. Cl) further dictate pathway dominance .

Q. Why do some synthetic protocols report low yields of trityl ethers despite stoichiometric reagent ratios?

  • Methodological Answer : Trace moisture may hydrolyze the trityl bromide intermediate. Pre-dry solvents (molecular sieves) and reagents under inert atmospheres. Use Schlenk techniques for moisture-sensitive steps. Monitor reaction progress via TLC with UV visualization .

Q. Methodological Resources

  • Synthesis Optimization : Williamson ether synthesis under SN1 conditions with trityl carbocation stabilization .
  • Safety Protocols : OSHA-compliant PPE and spill management aligned with SDS guidelines .
  • Analytical Validation : Cross-platform techniques (GC-MS, NMR, HRMS) for structural and purity analysis .

Properties

IUPAC Name

[2-bromoethoxy(diphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQAQRIPXQLTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-ethanol (6.3 g, 5.0 mmol), Et3N (10 mL, 72 mmol) and trityl chloride (14.6 g, 52.5 mmol) in anhydrous CH2Cl2 (50 mL) was stirred at room temperature overnight and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane/EtOAc, 4:1) to give the title product (12 g).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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